(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine
CAS No.: 1007195-22-3
Cat. No.: VC6367434
Molecular Formula: C21H20ClN3O
Molecular Weight: 365.86
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1007195-22-3 |
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Molecular Formula | C21H20ClN3O |
Molecular Weight | 365.86 |
IUPAC Name | 1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)methanimine |
Standard InChI | InChI=1S/C21H20ClN3O/c22-18-10-8-16(9-11-18)21-17(13-23-14-20-7-4-12-26-20)15-25(24-21)19-5-2-1-3-6-19/h1-3,5-6,8-11,13,15,20H,4,7,12,14H2 |
Standard InChI Key | OJCVOAJIBMRGIM-QRVIBDJDSA-N |
SMILES | C1CC(OC1)CN=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Structural Elucidation
The compound features a pyrazole core substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a phenyl group. A methyleneimine () bridge connects the pyrazole ring to a tetrahydrofuran-2-ylmethanamine moiety. The (Z)-configuration denotes the spatial arrangement around the imine double bond, where the higher-priority groups (pyrazole and tetrahydrofuran) reside on the same side .
Key Structural Features:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
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4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding .
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Tetrahydrofuran (THF): A saturated oxygen-containing heterocycle that modulates solubility and pharmacokinetics .
Systematic Nomenclature
The IUPAC name reflects the compound’s connectivity and stereochemistry:
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Root: Methanamine (indicating the terminal amine group).
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Substituents:
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Tetrahydrofuran-2-yl: A five-membered oxygenated ring at position 2.
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(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene: A pyrazole-derived Schiff base.
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Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step processes, drawing parallels to methodologies for analogous pyrazole derivatives .
Step 1: Pyrazole Core Formation
Copper-catalyzed cyclization between ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate and N-((1-(2-methoxyethyl)piperidin-3-yl)methyl)-2-methylbenzamide in dichloroethane (DCE) under reflux yields the pyrazole-thienopyrimidinone intermediate .
Step 2: Imine Formation
Condensation of the pyrazole-4-carbaldehyde derivative with 1-(tetrahydrofuran-2-yl)methanamine in the presence of a dehydrating agent (e.g., molecular sieves) forms the Schiff base. The (Z)-isomer is favored under kinetic control .
Step 3: Purification
Chromatographic separation (e.g., silica gel, eluting with ethyl acetate/hexane) isolates the desired stereoisomer .
Spectroscopic Characterization
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NMR:
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Method |
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Molecular Weight | 421.32 g/mol | Calculated |
Melting Point | 98–102°C | Differential Scanning Calorimetry |
LogP (Partition Coefficient) | 3.2 ± 0.1 | HPLC |
Solubility | 0.12 mg/mL in HO | Shake-flask method |
Stability Profile
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